

# In-Depth Technical Guide: The Crystal Structure of 1-(4-Nitrophenyl)-2-thiourea

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## Compound of Interest

Compound Name: 1-(4-Nitrophenyl)-2-thiourea

Cat. No.: B1302261

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure, synthesis, and biological significance of **1-(4-Nitrophenyl)-2-thiourea**. The information is curated to be a valuable resource for researchers in medicinal chemistry, materials science, and drug development.

## Core Compound Information

**1-(4-Nitrophenyl)-2-thiourea**, with the CAS Number 3696-22-8, is an organic compound featuring a thiourea functional group attached to a nitrophenyl ring.<sup>[1][2][3]</sup> Its molecular formula is  $C_7H_7N_3O_2S$ , and it has a molecular weight of 197.21 g/mol.<sup>[1][2][3]</sup> This compound is typically a yellow crystalline solid.<sup>[4]</sup>

Table 1: Physicochemical Properties of **1-(4-Nitrophenyl)-2-thiourea**

Property	Value	Reference
CAS Number	3696-22-8	[1][2][3]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> N <sub>3</sub> O <sub>2</sub> S	[1][2][3]
Molecular Weight	197.21 g/mol	[1][2][3]
Melting Point	206 °C (decomposes)	[1]
Appearance	Yellow crystalline solid	[4]

## Crystal Structure and Crystallographic Data

The crystal structure of **1-(4-Nitrophenyl)-2-thiourea** has been determined and is available in the Cambridge Structural Database (CSD) under the deposition code CCDC 684106. The crystallographic data provides valuable insights into the three-dimensional arrangement of the molecule, including bond lengths, bond angles, and intermolecular interactions.

While the full experimental details from the original publication by Xian et al. (2008) were not accessible for this review, the deposited crystallographic data is the definitive source for its solid-state structure. The structure reveals a planar thiourea group, with the nitrophenyl ring likely twisted relative to this plane. The presence of N-H and C=S groups allows for the formation of various intermolecular hydrogen bonds, which are crucial in stabilizing the crystal packing.

## Experimental Protocols

### Synthesis of 1-(4-Nitrophenyl)-2-thiourea

A common and efficient method for the synthesis of **1-(4-Nitrophenyl)-2-thiourea** involves the reaction of 4-nitroaniline with ammonium thiocyanate in an acidic medium. This method is a variation of the general synthesis of N-arylthioureas.

Materials:

- 4-Nitroaniline
- Ammonium thiocyanate

- Concentrated Hydrochloric Acid
- Ethanol
- Water

#### Procedure:

- In a round-bottom flask, dissolve 0.1 moles of 4-nitroaniline in a mixture of 9 mL of concentrated hydrochloric acid and 25 mL of water.
- Heat the mixture to approximately 60-70 °C for one hour with stirring to ensure complete dissolution and formation of the aniline salt.
- Cool the mixture for about one hour, then slowly add 0.1 moles of ammonium thiocyanate to the solution.
- Reflux the resulting mixture for approximately 4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
- After the reaction is complete, add 20 mL of water to the reaction mixture while stirring continuously. This will cause the product to precipitate out of the solution.
- Filter the crude product using a suction filter and wash with cold water to remove any unreacted starting materials and inorganic salts.
- Recrystallize the crude product from ethanol to obtain pure, yellow crystals of **1-(4-Nitrophenyl)-2-thiourea**.
- Dry the purified crystals in a desiccator. The expected yield is typically high, around 85-95%.

## Single Crystal X-ray Diffraction (General Protocol)

The following is a generalized protocol for obtaining single-crystal X-ray diffraction data, which would have been similar to the procedure used to determine the structure of **1-(4-Nitrophenyl)-2-thiourea**.

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. A suitable solvent system for **1-(4-Nitrophenyl)-2-thiourea** could be ethanol, acetone, or a mixture of solvents.

Data Collection:

- A suitable single crystal is mounted on a goniometer head.
- Data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo K $\alpha$  radiation) and a detector.
- The crystal is maintained at a constant temperature, often low temperature (e.g., 100 K or 120 K), to minimize thermal vibrations.<sup>[5]</sup>
- A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement:

- The collected diffraction data is processed to determine the unit cell parameters and space group.
- The crystal structure is solved using direct methods or Patterson methods.
- The structural model is then refined against the experimental data using full-matrix least-squares on  $F^2$ .
- All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

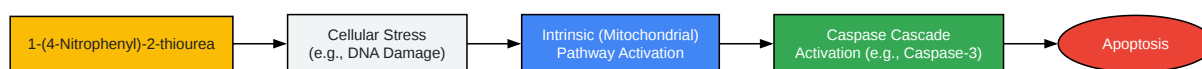
## Biological Significance and Signaling Pathways

Thiourea derivatives are a class of compounds known for their wide range of biological activities, including anticancer and enzyme inhibitory effects.<sup>[6][7][8]</sup> **1-(4-Nitrophenyl)-2-thiourea** and its analogues have been investigated for these properties.

## Anticancer Activity and Apoptosis Induction

Numerous studies have demonstrated the cytotoxic effects of thiourea derivatives against various cancer cell lines.[8][9] The proposed mechanism of action often involves the induction of apoptosis, or programmed cell death.[6][8]

The apoptotic pathway is a complex signaling cascade that can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Thiourea derivatives have been shown to induce apoptosis by activating caspases, which are a family of proteases that execute the apoptotic process.[6] For instance, some diarylthiourea compounds have been observed to upregulate caspase-3, a key executioner caspase, leading to DNA fragmentation and cell death.[6]



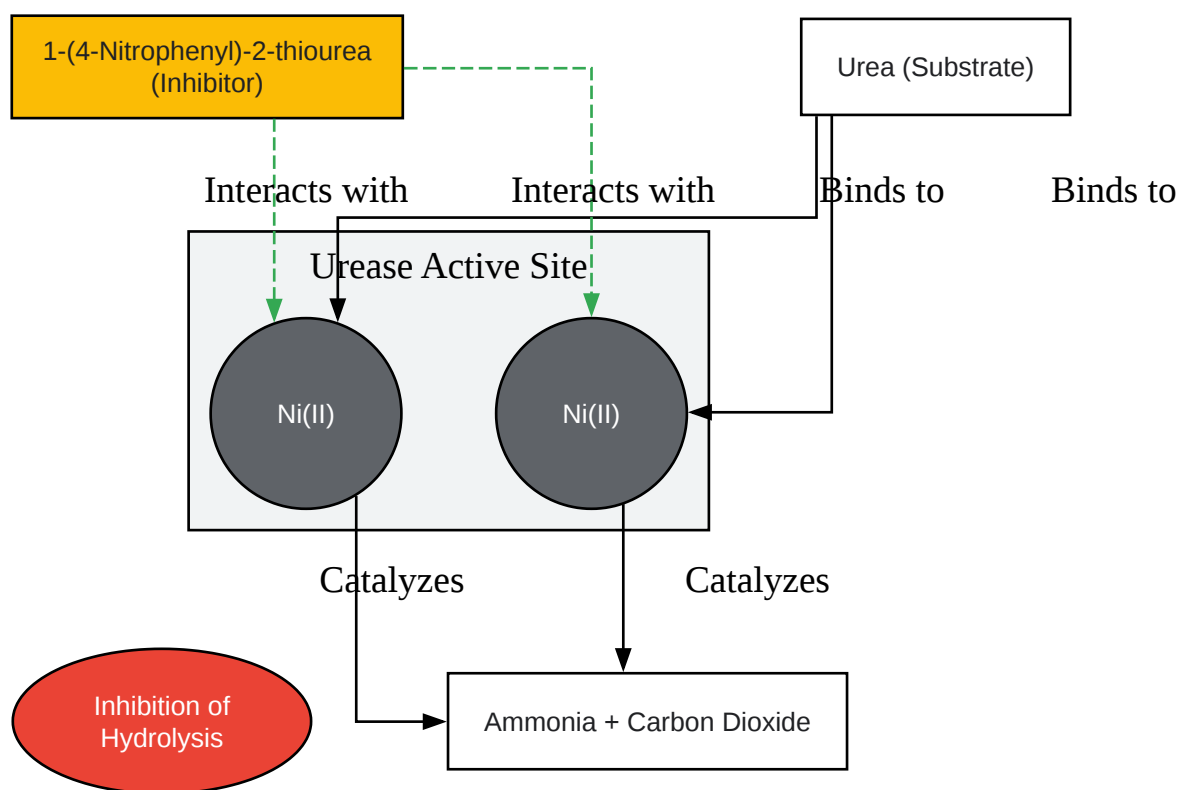
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Caption: Proposed intrinsic apoptosis pathway induced by **1-(4-Nitrophenyl)-2-thiourea**.

## Urease Inhibition

Thiourea and its derivatives are well-known inhibitors of the enzyme urease.[10][11] Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This enzymatic activity is a significant virulence factor for several pathogenic bacteria, such as *Helicobacter pylori*.

The inhibitory mechanism of thiourea derivatives is believed to involve the interaction of the sulfur atom of the thiourea group with the two nickel ions present in the active site of the urease enzyme.[12] This interaction can be a mixed-type inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[10] The binding of the thiourea derivative to the active site prevents the substrate (urea) from binding and being hydrolyzed.

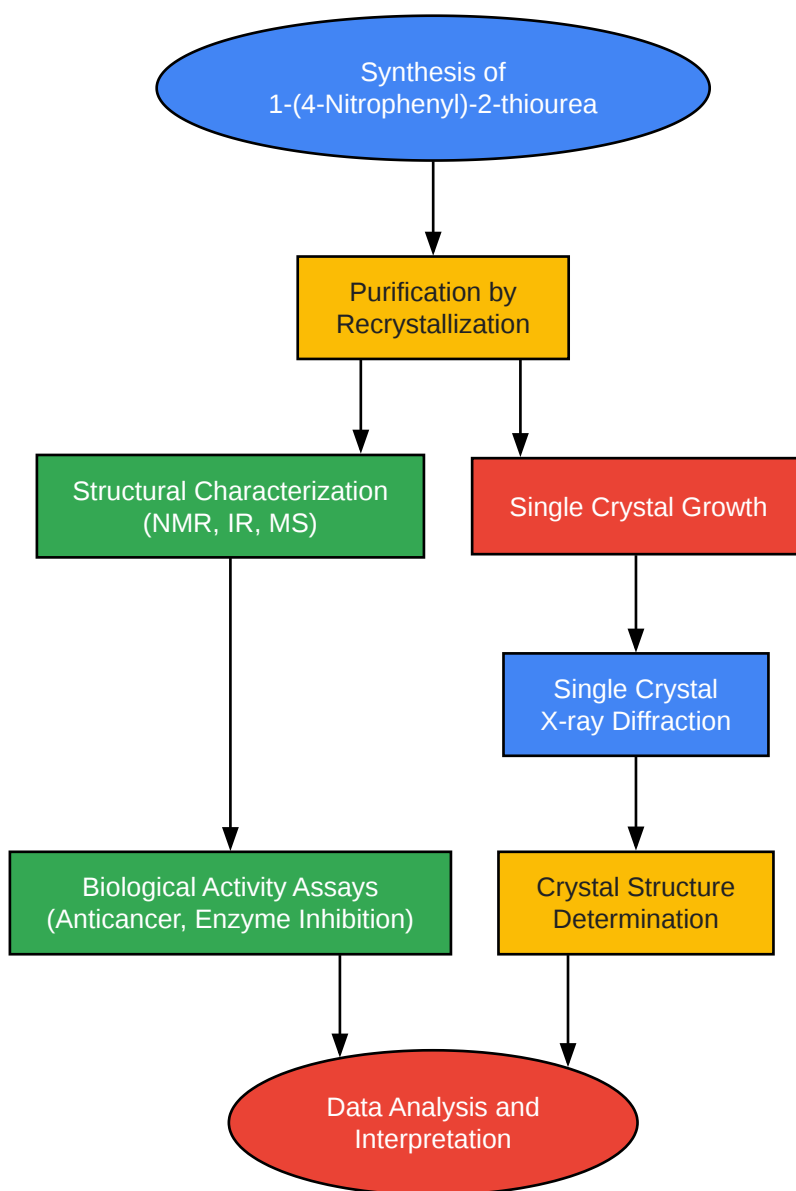


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Caption: Mechanism of urease inhibition by **1-(4-Nitrophenyl)-2-thiourea**.

## Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis, characterization, and analysis of **1-(4-Nitrophenyl)-2-thiourea**.



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Caption: Experimental workflow for **1-(4-Nitrophenyl)-2-thiourea**.

This guide provides a foundational understanding of the crystal structure and related properties of **1-(4-Nitrophenyl)-2-thiourea**, which can serve as a starting point for further research and development in various scientific disciplines.

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